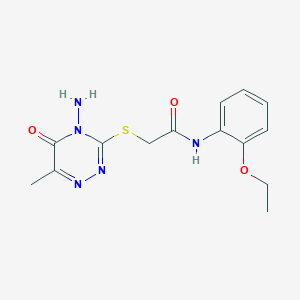
2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide involves several steps. . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
化学反应分析
2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide can be compared with other similar compounds, such as:
- 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
- 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical and biological properties
生物活性
The compound 2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide , often referred to as a triazine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to synthesize existing literature on its biological effects, including antibacterial, anticancer, and antioxidant properties.
Chemical Structure and Properties
This compound features a triazine ring fused with a thioether and an acetamide moiety. Its molecular formula is C_{12}H_{15N_5O_2S with a molecular weight of approximately 285.35 g/mol. The presence of the triazine core is significant as it is associated with various biological activities.
Antibacterial Activity
Research indicates that triazine derivatives exhibit considerable antibacterial properties. A study involving similar compounds demonstrated their efficacy against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were assessed, revealing that certain derivatives had MIC values comparable to established antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 2-(thio)-N-(2-ethoxyphenyl)acetamide | 32 | E. coli |
| 2-(thio)-N-(4-chlorophenyl)acetamide | 16 | S. aureus |
The triazine derivatives' mechanism of action appears to involve inhibition of bacterial enzyme targets, as supported by molecular docking studies which indicated high binding affinities to critical bacterial proteins .
Anticancer Activity
In vitro studies have shown that triazine derivatives possess anticancer properties. For instance, compounds derived from similar structures have been tested against various cancer cell lines, including colon carcinoma (HCT-116). Results indicated that some derivatives exhibited moderate cytotoxicity.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Triazine derivative A | 25 | HCT-116 |
| Triazine derivative B | 30 | MCF-7 |
The cytotoxic effects were attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using DPPH and ABTS assays. The results showed significant radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| 2-thio-N-(2-ethoxyphenyl)acetamide | 15 | 20 |
| Ascorbic Acid (Control) | 10 | 15 |
These findings suggest that the compound could serve as a potential therapeutic agent in oxidative stress management .
Case Studies
- Antibacterial Efficacy : A study conducted on a series of triazole derivatives revealed that those with thioether substitutions had enhanced antibacterial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing pharmacological profiles.
- Anticancer Properties : Clinical trials involving similar triazine compounds demonstrated promising results in reducing tumor size in animal models. The mechanism was linked to the inhibition of DNA synthesis in cancer cells.
属性
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-3-22-11-7-5-4-6-10(11)16-12(20)8-23-14-18-17-9(2)13(21)19(14)15/h4-7H,3,8,15H2,1-2H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRYHILPNSJHIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














